N-(4-fluorobenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Description

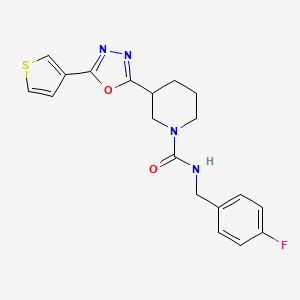

The compound N-(4-fluorobenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a piperidine-based molecule featuring a 1,3,4-oxadiazole-thiophene substituent at position 3 and a 4-fluorobenzyl carboxamide group at position 1. The 1,3,4-oxadiazole core is a heterocycle known for its electron-withdrawing properties and metabolic stability, while the thiophene moiety contributes to π-π stacking interactions in biological systems.

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O2S/c20-16-5-3-13(4-6-16)10-21-19(25)24-8-1-2-14(11-24)17-22-23-18(26-17)15-7-9-27-12-15/h3-7,9,12,14H,1-2,8,10-11H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOKKTVCROGYDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NCC2=CC=C(C=C2)F)C3=NN=C(O3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorobenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated inhibitory effects on enzymes like tyrosinase, which is crucial in melanin production. In studies, derivatives of piperidine have shown competitive inhibition with IC50 values indicating their potency as enzyme inhibitors .

- Modulation of Immune Response : The oxadiazole moiety has been linked to immunomodulatory activity. In certain assays, compounds featuring this structure have been shown to enhance immune cell activity, potentially through interactions with PD-1/PD-L1 pathways .

- Antimicrobial Properties : Compounds with similar structures have exhibited antibacterial activity against various pathogens. The presence of thiophene and oxadiazole rings contributes to their bioactivity by possibly disrupting bacterial cell wall synthesis or function .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Case Studies

Several studies have investigated the biological activities of related compounds:

- Tyrosinase Inhibition Study : A study on 4-fluorobenzyl derivatives showed significant inhibition of tyrosinase with IC50 values ranging from 0.09 to 0.40 μM for various derivatives, indicating that modifications can enhance inhibitory potency .

- Immunomodulatory Effects : In a rescue assay involving mouse splenocytes, compounds similar to this compound were able to restore immune function significantly at concentrations as low as 100 nM .

- Antimicrobial Testing : A recent evaluation of antimicrobial activity demonstrated that derivatives with oxadiazole and thiophene structures exhibited minimum inhibitory concentrations (MIC) between 3.12 and 12.5 μg/mL against common bacterial strains .

Scientific Research Applications

Pharmacological Properties

The compound has demonstrated a range of biological activities that make it a candidate for further research in drug development:

- Antibacterial Activity : Studies have shown that derivatives of oxadiazole, including those with piperidine moieties, exhibit notable antibacterial properties. This is particularly relevant in the context of rising antibiotic resistance .

- Cancer Chemotherapy : The oxadiazole ring structure is known for its anticancer activity. Compounds containing this moiety have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

- Enzyme Inhibition : The compound's structural features suggest potential as an enzyme inhibitor. Research indicates that similar compounds can inhibit enzymes such as acetylcholinesterase and urease, which are critical in various physiological processes and disease mechanisms .

Synthetic Methodologies

The synthesis of N-(4-fluorobenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide typically involves multi-step reactions that include:

- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving thiophene derivatives and hydrazines or hydrazones.

- Piperidine Derivation : The piperidine core can be synthesized via alkylation reactions followed by functionalization to introduce the carboxamide group.

- Fluorobenzyl Substitution : The introduction of the 4-fluorobenzyl group can be performed through nucleophilic substitution reactions or coupling methods.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Structural Differences:

Heterocyclic Core :

- The target compound contains a 1,3,4-oxadiazole linked to a thiophene, whereas analogs in and feature 1,3,4-thiadiazole cores (sulfur replaces oxygen). Thiadiazoles may exhibit distinct electronic profiles and solubility due to sulfur’s polarizability .

- Compounds 7c–7f () share the 1,3,4-oxadiazole core but are substituted with thiazole instead of thiophene, altering hydrogen-bonding capabilities .

Substituents :

Physicochemical Properties

Table 1: Comparative Data of Target Compound and Analogs

Key Observations:

- Melting Points : compounds (7c–7f) exhibit melting points between 134–178°C, likely due to crystalline packing influenced by methylphenyl groups. The target compound’s melting point is unavailable but may differ due to fluorobenzyl/thiophene substituents .

- Molecular Weight : The target compound (410.44 g/mol) is heavier than analogs, reflecting its larger heterocyclic system (oxadiazole-thiophene vs. thiazole or thiadiazole) .

Implications for Bioactivity

While biological data for the target compound are absent, structural trends from analogs suggest:

- Oxadiazole vs. Thiadiazole : The oxadiazole’s oxygen atom may enhance metabolic stability compared to sulfur-containing thiadiazoles, which could improve oral bioavailability .

- Thiophene vs. Thiazole: Thiophene’s sulfur atom in the target compound may enhance hydrophobic interactions in binding pockets compared to thiazole’s amino group in 7c–7f .

- Fluorobenzyl Substituent : Fluorine’s electronegativity in the target and compounds may increase membrane permeability relative to methylphenyl groups in 7c–7f .

Q & A

Q. What are the common synthetic routes for constructing the 1,3,4-oxadiazole core in this compound?

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of acylthiosemicarbazides under acidic conditions or via dehydrative cyclization of diacylhydrazines using reagents like POCl₃. For example, in related pyrazole derivatives, POCl₃-mediated cyclization at 90°C under reflux yielded heterocyclic cores with high purity after recrystallization (DMSO/water mixtures are effective) . Optimization of reaction time and stoichiometric ratios of POCl₃ is critical to minimize side products.

Q. How is the piperidine-1-carboxamide moiety functionalized during synthesis?

The piperidine ring is often introduced via nucleophilic substitution or coupling reactions. For instance, carboxamide groups can be installed using carbodiimide-mediated coupling (e.g., EDC/HOBt) between a piperidine amine and a benzyl carbonyl chloride. Fluorobenzyl groups (e.g., 4-fluorobenzyl) are typically attached via alkylation under basic conditions (K₂CO₃ in DMF at 60°C) .

Q. What spectroscopic methods are used to confirm the compound’s structure?

- X-ray crystallography provides definitive proof of molecular geometry, as demonstrated in related pyrazole-carbothioamide structures (R factor < 0.06, data-to-parameter ratio > 17) .

- NMR : ¹⁹F NMR is critical for verifying fluorobenzyl substitution (~-115 ppm for para-fluorine), while ¹H NMR distinguishes oxadiazole protons (δ 8.2–8.5 ppm) .

- HPLC-MS ensures purity (>98%) and confirms molecular weight (e.g., [M+H]⁺ ion) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for the oxadiazole formation?

Quantum chemical calculations (e.g., DFT) predict transition states and activation energies for cyclization steps. For example, ICReDD’s workflow combines reaction path searches with experimental feedback to reduce optimization time by 30–50%. Solvent effects (e.g., DMF vs. THF) and catalyst loading can be simulated to enhance yield .

Q. What strategies resolve contradictory bioactivity data across cell-based assays?

Discrepancies may arise from differences in cellular permeability or metabolic stability. Use parallel artificial membrane permeability assays (PAMPA) to quantify passive diffusion and LC-MS/MS to track metabolite formation. For instance, trifluoromethyl groups (as in related compounds) improve metabolic stability by reducing CYP450-mediated oxidation .

Q. How to design SAR studies for the thiophene-oxadiazole motif?

- Replace thiophene with furan or phenyl rings to assess π-π stacking requirements.

- Introduce electron-withdrawing groups (e.g., -NO₂) on the thiophene to modulate electron density.

- Compare docking scores (e.g., AutoDock Vina) against target proteins (e.g., kinases) to correlate substituent effects with binding affinity .

Q. What safety protocols are critical for handling intermediates with acute toxicity?

- Reactive intermediates (e.g., acyl chlorides): Use sealed reactors and scrubbers to capture toxic gases (e.g., HCl).

- Skin/eye protection : Full-face shields and nitrile gloves are mandatory, as per OSHA guidelines for compounds with acute oral toxicity (LD₅₀ < 300 mg/kg) .

Contradiction Analysis & Methodological Guidance

Q. Why might docking predictions conflict with experimental inhibition data?

- False positives : Docking may favor high-affinity poses that are sterically hindered in vivo. Validate with molecular dynamics simulations (≥100 ns trajectories) to assess binding stability.

- Solvation effects : Implicit solvent models often overlook water-mediated interactions. Use explicit solvent simulations (TIP3P water) for accuracy .

Q. How to troubleshoot low yields in fluorobenzyl coupling steps?

- Competing side reactions : Trace moisture deactivates coupling agents. Pre-dry solvents (Molecular sieves) and reagents.

- Steric hindrance : Switch from EDC to DCC for bulky substrates. Monitor reaction progress via TLC (silica, hexane:EtOAc 3:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.